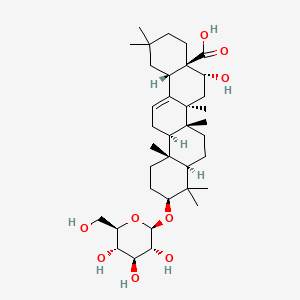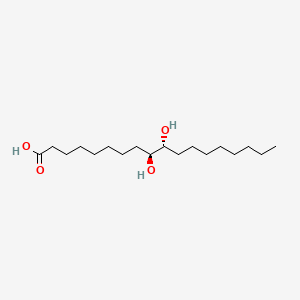
(9S,10R)-dihydroxyoctadecanoic acid
描述
(9S,10R)-dihydroxyoctadecanoic acid is a hydroxy fatty acid that is octadecanoic acid carrying two hydroxy substituents at positions 9 and 10. It is a dihydroxy monocarboxylic acid and a hydroxyoctadecanoic acid. It derives from an octadecanoic acid. It is a conjugate acid of a (9S,10R)-dihydroxyoctadecanoate. It is an enantiomer of a (9R,10S)-dihydroxyoctadecanoic acid.
科学研究应用
1. Analysis of Trihydroxyoctadecenoic Acids
Research by Hamberg (1991) in the field of lipid chemistry has provided insights into the structural analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, which includes compounds like 9S,10R-dihydroxyoctadecanoic acid. This work is fundamental for understanding the complex chemical structures and reactions of lipid compounds in various biological systems (Hamberg, 1991).
2. Investigation into Epoxyalcohol and Trihydroxy Derivatives
Thomas et al. (2013) characterized the allylic epoxy alcohols and their trihydroxy hydrolysis products generated from hydroperoxy-octadecenoic acid. This research contributes to a better understanding of the biochemical transformations and potential applications of these lipid compounds, including 9S,10R-dihydroxyoctadecanoic acid (Thomas et al., 2013).
3. Chiral Assembly of Racemic Mixtures
The study by Cai and Bernasek (2005) investigates the chiral assembly patterns of racemic mixtures, including derivatives of dihydroxyoctadecanoic acids. This research is significant for understanding the self-assembly and surface interaction of chiral molecules, which has implications in materials science and nanotechnology (Cai & Bernasek, 2005).
4. Phase Behavior in Fatty Acid Monolayers
Research by Huda, Fujio, and Uzu (1996) explored the phase behaviors of various hydroxylated fatty acids, including 9,10-dihydroxyoctadecanoic acid. Their findings have implications for understanding the physical properties of lipid monolayers and their potential applications in material science (Huda et al., 1996).
5. Applications in Plant Defense
Pinot et al. (2000) investigated the omega-hydroxylation of epoxy- and hydroxy-fatty acids by CYP94A1, focusing on plant fatty acid derivatives like 9,10-dihydroxystearic acid. Their findings suggest a potential role of these compounds in plant defense and signaling, offering insights into plant biochemistry and the role of specific lipids in plant-pathogen interactions (Pinot et al., 2000).
属性
产品名称 |
(9S,10R)-dihydroxyoctadecanoic acid |
|---|---|
分子式 |
C18H36O4 |
分子量 |
316.5 g/mol |
IUPAC 名称 |
(9S,10R)-9,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m1/s1 |
InChI 键 |
VACHUYIREGFMSP-SJORKVTESA-N |
手性 SMILES |
CCCCCCCC[C@H]([C@H](CCCCCCCC(=O)O)O)O |
规范 SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

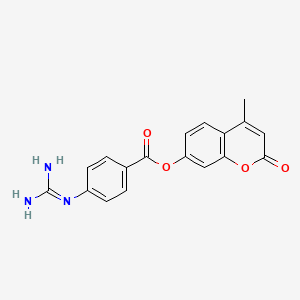
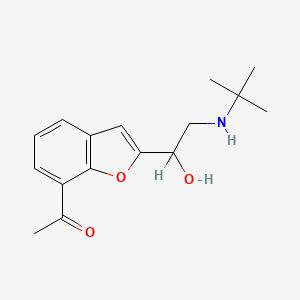
![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)
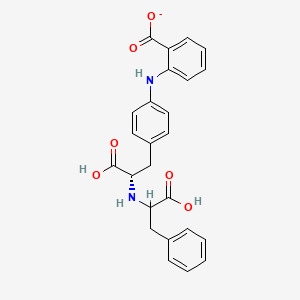
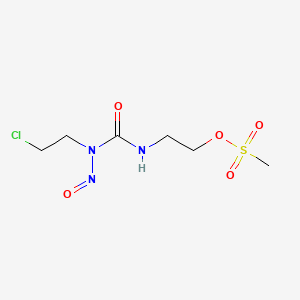
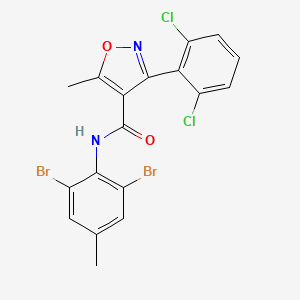
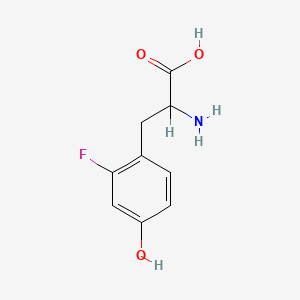
![N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209382.png)
![9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1209383.png)
![5-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]tetrazole](/img/structure/B1209385.png)
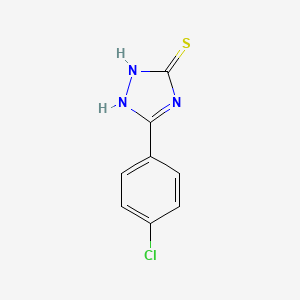
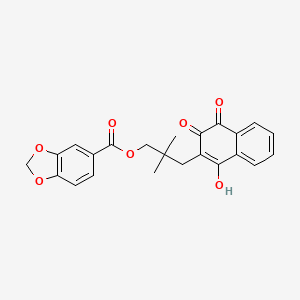
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)
